molecular formula C17H18N2O2S B5803597 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide

Cat. No. B5803597
M. Wt: 314.4 g/mol
InChI Key: SFKNUCJNXQDBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTB is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide works by inhibiting the activity of carbonic anhydrase IX, which is involved in regulating pH in cancer cells. By inhibiting this protein, this compound can disrupt the pH balance in cancer cells, leading to their death. Additionally, this compound has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase II, which is involved in the production of aqueous humor in the eye.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX and carbonic anhydrase II, leading to changes in pH balance and intraocular pressure, respectively. Additionally, this compound has been shown to bind to specific proteins, which may have diagnostic applications.

Advantages and Limitations for Lab Experiments

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has several advantages for lab experiments, including its small size and ability to bind to specific proteins. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide. One potential direction is the development of this compound analogs, which may have improved efficacy and safety profiles. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of cancer and glaucoma, as well as its diagnostic applications. Finally, studies are needed to determine the safety and toxicity of this compound in humans, as well as its potential side effects.

Synthesis Methods

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide can be synthesized using various methods, including the reaction of 3,5-dimethylaniline with carbon disulfide and then reacting the resulting product with 3-methoxybenzoyl chloride. Another method involves the reaction of 3,5-dimethylaniline with thiophosgene, followed by the reaction with 3-methoxybenzoic acid. These methods result in the formation of this compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of a protein called carbonic anhydrase IX, which is overexpressed in many cancer cells. This compound has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases, as it can bind to specific proteins and be detected using imaging techniques.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-7-12(2)9-14(8-11)18-17(22)19-16(20)13-5-4-6-15(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKNUCJNXQDBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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